Aritmina

Overview

Description

Aritmina is a compound known for its application in the treatment of cardiac arrhythmias. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, which encompasses all the exposures of an individual in a lifetime and their relation to health .

Preparation Methods

The preparation of Aritmina involves synthetic routes that typically include the alkylation of ammonia by alkyl halides, although alternative procedures are often preferred for better yields and purity . Industrial production methods may involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound .

Chemical Reactions Analysis

Aritmina undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Aritmina has a wide range of scientific research applications:

Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: this compound is used to study the effects of various compounds on biological systems.

Medicine: It is primarily used in the treatment of cardiac arrhythmias, helping to regulate heartbeats.

Mechanism of Action

The mechanism of action of Aritmina involves its interaction with cardiac myocytes, which are specialized cells responsible for both mechanical contraction and conduction of electrical impulses . This compound affects the automaticity of these cells, which is the capability to undergo spontaneous diastolic depolarization and initiate an electrical impulse without external stimulation . This action helps in regulating abnormal heart rhythms.

Comparison with Similar Compounds

Aritmina can be compared with other antiarrhythmic drugs such as:

Lidocaine: Used for treating ventricular arrhythmias.

Amiodarone: Effective for both ventricular and atrial arrhythmias.

Quinidine: Used for treating various types of arrhythmias.

This compound is unique in its specific interaction with cardiac myocytes and its effectiveness in treating certain types of arrhythmias .

Biological Activity

Aritmina, also known as Ajmaline, is a monoterpenoid indole alkaloid primarily derived from the Apocynaceae family of plants. It is recognized for its significant role as a class Ia antiarrhythmic agent , particularly in the diagnosis and management of cardiac arrhythmias, including Brugada syndrome. This article delves into its biological activity, mechanisms of action, and therapeutic implications supported by diverse research findings.

This compound's chemical structure is characterized by a complex arrangement involving an indole moiety derived from tryptophan and a terpenoid component from secologanin. The synthesis pathway includes several enzymatic reactions, notably involving tryptophan decarboxylase and strictosidine synthase, leading to the formation of various alkaloids including ajmaline itself .

The primary mechanism through which this compound exerts its biological effects is by blocking sodium ion channels in cardiac myocytes. This action results in:

- Prolongation of the cardiac action potential : this compound slows down depolarization and repolarization phases, leading to an increased refractory period.

- Inhibition of hERG potassium channels : This further contributes to the prolongation of the QT interval on the electrocardiogram (ECG), which is critical in diagnosing arrhythmias .

Antiarrhythmic Effects

This compound is predominantly used in clinical settings to manage arrhythmias. Its application is particularly noted in:

- Brugada syndrome : A genetic condition characterized by abnormal ECG patterns and increased risk of sudden cardiac death. This compound can induce characteristic ECG changes that assist in diagnosis .

- Ventricular tachycardia : It has been employed to restore normal rhythm in patients experiencing tachyarrhythmias.

Case Studies

Several clinical studies have documented the efficacy of this compound:

- Study on Brugada Syndrome : In a cohort of patients with suspected Brugada syndrome, intravenous administration of this compound resulted in a significant elevation of the ST segment in ECG readings, confirming the diagnosis .

- Ventricular Fibrillation Management : In emergency settings, this compound has been shown to stabilize heart rhythms effectively, reducing mortality rates associated with acute ventricular fibrillation episodes .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Properties

IUPAC Name |

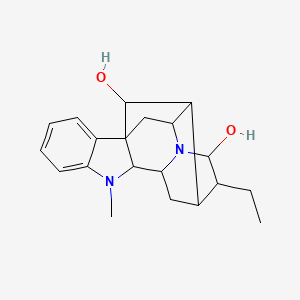

13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRUOGAGYHKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859864 | |

| Record name | Ajmalan-17,21-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4360-12-7, 860214-04-6, 6989-79-3 | |

| Record name | ajmaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ajmalan-17,21-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoajmaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.